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Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peripheral effects of the novel
melatonin agonist, ACH-000143. By focusing on peripheral tissues, this compound presents a
promising therapeutic avenue for metabolic diseases. This document outlines the quantitative
data on its receptor binding and functional potency, details the experimental protocols used for
its evaluation, and visualizes the complex signaling pathways it modulates.

Core Data Summary

ACH-000143 is a potent agonist for both melatonin receptor subtypes, MT1 and MT2, with a
preference for peripheral action. Its efficacy in preclinical models of metabolic disease
highlights its therapeutic potential.

In Vitro Activity

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50)
of ACH-000143 at human MT1 and MT2 receptors.[1]
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Binding Affinity (Ki, Functional Potency

Compound Receptor
nM) (EC50, nM)
ACH-000143 (10b) MT1 0.42 0.06
MT2 0.93 0.32
Melatonin (reference) MT1 0.18 0.11
MT2 0.12 0.07

In Vivo Metabolic Effects in a Diet-lInduced Obese (DIO)
Rat Model

ACH-000143 was administered orally for two months to rats on a high-fat diet. The compound
demonstrated significant improvements in several metabolic parameters.[1][2][3]

Parameter Dosage (mg/kg) Result

Plasma Glucose 10 -16.4% (p < 0.05)
30 -16.9% (p < 0.01)

Liver Triglycerides Not specified Significant reduction
Hepatic Steatosis Not specified Significant reduction

Reduction similar to

Body Weight Gain Not specified o
dapagliflozin

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and

further investigation.

Radioligand Binding Assays

This protocol determines the binding affinity of a test compound to melatonin receptors.[1]
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Obijective: To determine the inhibition constant (Ki) of ACH-000143 for the human MT1 and
MT2 receptors.

Materials:

Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing human
MT1 or MT2 receptors.

Radioligand: 2-[125l]iodomelatonin.

Test compound: ACH-000143.

Assay Buffer: 50 mM Tris-HCI, 5 mM MgCI2, 0.1 mM EDTA, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

96-well plates.

Glass fiber filters (GF/C, presoaked in 0.3% polyethyleneimine).
Scintillation counter.

Procedure:

Incubation: In a 96-well plate, combine the cell membranes (3-20 pg protein), varying
concentrations of the test compound (ACH-000143), and a fixed concentration of the
radioligand (2-[125l]iodomelatonin) in the assay buffer. The final volume is 250 pL.

Equilibration: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the
binding to reach equilibrium.

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber
filters using a cell harvester. This separates the bound radioligand from the free radioligand.

Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically
bound radioligand.
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» Quantification: Dry the filters and measure the radioactivity retained on them using a
scintillation counter.

» Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff
equation: Ki = IC50 / (1 + [L}J/Kd), where [L] is the concentration of the radioligand and Kd is
its dissociation constant.

Cellular Functional Assays

This protocol assesses the agonist activity of a test compound at the melatonin receptors.[1]

Objective: To determine the half-maximal effective concentration (EC50) of ACH-000143 at the
human MT1 and MT2 receptors.

Methodology for MT1 Receptor (Cell Impedance):

o Cell Culture: Plate CHO cells expressing human MT1 receptors in specialized
microelectronic sensor arrays.

o Compound Addition: Add increasing concentrations of ACH-000143 to the cells.

o Measurement: Monitor changes in cell impedance in real-time using a cellular dielectric
spectroscopy instrument. Agonist binding to the G protein-coupled MT1 receptor induces
morphological changes in the cells, which alters the impedance.

o Data Analysis: Plot the change in impedance against the compound concentration and fit the
data to a sigmoidal dose-response curve to determine the EC50 value.

Methodology for MT2 Receptor (CAMP Assay):
e Cell Culture: Culture CHO cells expressing human MT2 receptors.

o Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase
intracellular cyclic AMP (CAMP) levels.

o Compound Addition: Concurrently, add increasing concentrations of ACH-000143. Activation
of the Gi-coupled MT2 receptor will inhibit adenylyl cyclase, leading to a decrease in cAMP
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levels.

o Measurement: After incubation, lyse the cells and measure the intracellular cAMP
concentration using a fluorometric method (e.g., a competitive immunoassay with a
fluorescently labeled cAMP conjugate).

o Data Analysis: Plot the inhibition of cCAMP production against the compound concentration
and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Study in Diet-Induced Obese (DIO) Rats

This protocol evaluates the therapeutic effects of a test compound on metabolic parameters in
an animal model of obesity and insulin resistance.[2][3]

Objective: To assess the effect of chronic oral administration of ACH-000143 on body weight,
glucose metabolism, and liver health in high-fat diet-fed rats.

Animal Model:
o Male Sprague-Dawley or Wistar rats.

 Induction of obesity: Feed a high-fat diet (e.g., 45% kcal from fat) for an extended period
(e.g., 8-10 weeks) to induce obesity, hyperglycemia, and hyperlipidemia.

Experimental Design:

o Acclimatization: House the rats under standard conditions with a 12-hour light/dark cycle and
provide ad libitum access to food and water.

e Grouping: Randomly assign the DIO rats to different treatment groups: vehicle control, ACH-
000143 (e.g., 10 and 30 mg/kg), and a positive control (e.g., dapagliflozin).

e Dosing: Administer the compounds orally once daily for a period of two months.
e Monitoring:

o Body Weight and Food Intake: Measure weekly.
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o Plasma Glucose: Collect blood samples at baseline and at the end of the study for glucose
measurement. An oral glucose tolerance test (OGTT) can also be performed.

o Liver Parameters: At the end of the study, euthanize the animals, collect liver tissue, and
measure triglyceride content and perform histological analysis for steatosis.

o Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed
by post-hoc tests) to compare the treatment groups with the vehicle control.

Signaling Pathways and Visualizations

Activation of MT1 and MT2 receptors by agonists like ACH-000143 triggers a cascade of
intracellular signaling events. These pathways are primarily mediated by G proteins and can
vary depending on the cell type and tissue context.

MT1 Receptor Signhaling Pathway

The MT1 receptor primarily couples to Gi and Gq proteins.[4][5] Activation of Gi inhibits
adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] This, in turn, reduces
the activity of Protein Kinase A (PKA) and the phosphorylation of its downstream targets, such
as the cCAMP response element-binding protein (CREB).[5] Coupling to Gq activates
Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium
from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][5]
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MT1 Receptor Signaling Cascade

MT2 Receptor Signaling Pathway

Similar to MT1, the MT2 receptor also couples to Gi, leading to the inhibition of adenylyl
cyclase and a subsequent decrease in CAMP and PKA activity.[6] Additionally, MT2 activation
can lead to the inhibition of guanylyl cyclase, resulting in reduced cGMP levels.[6]
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Experimental Workflow for In Vivo Studies

The following diagram outlines the logical flow of a typical in vivo study to evaluate the efficacy
of a peripherally acting melatonin agonist.

Animal Model Selection
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:
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In Vivo Efficacy Study Workflow

Conclusion
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ACH-000143 is a potent, peripherally preferred melatonin agonist with demonstrated efficacy in
a preclinical model of diet-induced obesity. Its ability to improve glucose control, reduce liver
fat, and moderate weight gain underscores the therapeutic potential of targeting peripheral
melatonin receptors for the treatment of metabolic disorders. The detailed protocols and
pathway diagrams provided in this guide serve as a resource for researchers to further explore
the pharmacology and therapeutic applications of ACH-000143 and similar compounds. The
favorable safety profile, including a lack of hERG binding and genotoxicity, further supports its
development as a potential drug candidate.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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